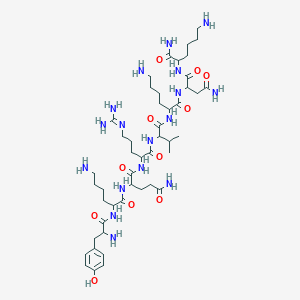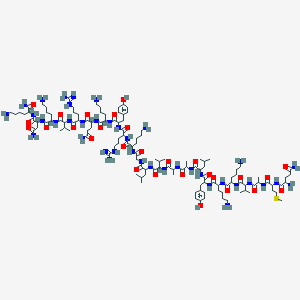
151812-18-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the Chemical Abstracts Service (CAS) number 151812-18-9 is known as the Human Papillomavirus (HPV) E7 protein (49-57). This compound is a short peptide spanning the 49th to 57th amino acid residues in the E7 protein of the Human Papillomavirus. It is a H-2d-restricted epitope, meaning it is recognized by specific immune cells in the context of the H-2d major histocompatibility complex.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of the Human Papillomavirus (HPV) E7 protein (49-57) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Chain Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated for each addition.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and correct sequence assembly.
化学反応の分析
Types of Reactions
The Human Papillomavirus (HPV) E7 protein (49-57) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
科学的研究の応用
The Human Papillomavirus (HPV) E7 protein (49-57) has several scientific research applications:
Immunology: It is used to study immune responses, particularly cytotoxic T lymphocyte (CTL) responses, against HPV.
Vaccine Development: This peptide is a candidate for developing therapeutic vaccines targeting HPV-related cancers.
Cancer Research: It helps in understanding the role of HPV in oncogenesis and the immune system’s ability to target HPV-infected cells.
Drug Development: The peptide is used in screening assays to identify compounds that can modulate immune responses against HPV.
作用機序
The Human Papillomavirus (HPV) E7 protein (49-57) exerts its effects by being presented on the surface of infected cells in the context of the H-2d major histocompatibility complex. This presentation allows cytotoxic T lymphocytes to recognize and kill the infected cells. The peptide interacts with specific T cell receptors, triggering an immune response that targets HPV-infected cells.
類似化合物との比較
Similar Compounds
HPV E6 protein (49-57): Another epitope from the HPV E6 protein.
HPV L1 protein (49-57): An epitope from the HPV L1 protein.
HPV E7 protein (11-20): A different epitope from the HPV E7 protein.
Uniqueness
The Human Papillomavirus (HPV) E7 protein (49-57) is unique due to its specific sequence and its role in eliciting a strong cytotoxic T lymphocyte response. This makes it particularly valuable for studying immune responses and developing targeted therapies against HPV-related diseases.
特性
CAS番号 |
151812-18-9 |
|---|---|
分子式 |
C₅₂H₇₇N₁₅O₁₃ |
分子量 |
1120.26 |
配列 |
One Letter Code: RAHYNIVTF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






